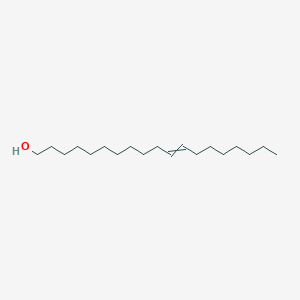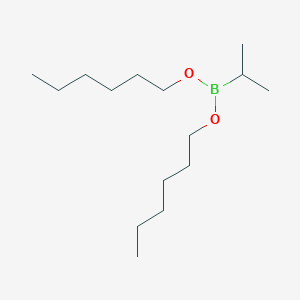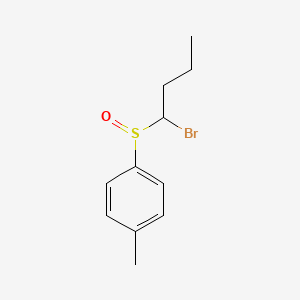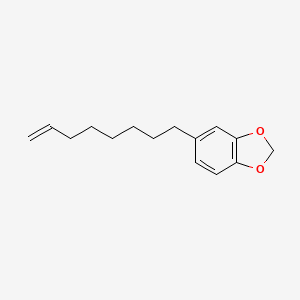![molecular formula C25H25N B14264858 3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline CAS No. 168985-34-0](/img/no-structure.png)
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is an organic compound that features an anthracene moiety attached to a propyl chain, which is further connected to a dimethylaniline group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline typically involves the following steps:
Preparation of 3-(Anthracen-9-yl)propyl bromide: This intermediate can be synthesized by reacting anthracene with 1,3-dibromopropane under suitable conditions.
Nucleophilic Substitution Reaction: The 3-(Anthracen-9-yl)propyl bromide is then reacted with N,N-dimethylaniline in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to yield reduced anthracene derivatives.
Substitution: The dimethylaniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated derivatives of the dimethylaniline group.
Wissenschaftliche Forschungsanwendungen
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline has several scientific research applications:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Materials Science: It is studied for its potential use in organic semiconductors and photovoltaic cells.
Biological Research: The compound can be used as a fluorescent probe in biological imaging.
Chemical Sensors: Its unique structure allows it to be used in the development of chemical sensors for detecting various analytes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-(4-Phenyl)anthracene: Similar in structure but lacks the dimethylaniline group.
9-(4-Phenylethynyl)anthracene: Contains an ethynyl linkage instead of a propyl chain.
9,10-Bis(phenylethynyl)anthracene: Features two phenylethynyl groups attached to the anthracene core.
Uniqueness
3-[3-(Anthracen-9-YL)propyl]-N,N-dimethylaniline is unique due to the presence of both the anthracene moiety and the dimethylaniline group. This combination imparts distinct electronic and photophysical properties, making it suitable for a wide range of applications in organic electronics and materials science .
Eigenschaften
| 168985-34-0 | |
Molekularformel |
C25H25N |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
3-(3-anthracen-9-ylpropyl)-N,N-dimethylaniline |
InChI |
InChI=1S/C25H25N/c1-26(2)22-13-7-9-19(17-22)10-8-16-25-23-14-5-3-11-20(23)18-21-12-4-6-15-24(21)25/h3-7,9,11-15,17-18H,8,10,16H2,1-2H3 |
InChI-Schlüssel |
YWCRKDVOWJJKBG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC(=C1)CCCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








